3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole
Description
Properties
IUPAC Name |
3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-14(2)9-15-8-12(14)11-7-16-13-6-4-3-5-10(11)13/h3-7,12,15-16H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLUFJPOMVFTNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CNC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Related Functionalizations
Friedel-Crafts acylation of indole derivatives, especially 1-acylindoles, with acetyl chloride in the presence of aluminum chloride catalyst at low temperatures (10–15 °C) yields 1-acyl-3-acetylindoles with high efficiency (~85% yield). Subsequent hydrolysis steps can convert these intermediates into 3-acetylindoles, which can serve as versatile intermediates for further functionalization.
Other electrophilic acylations using trifluoroacetic anhydride and polyphosphoric acid allow conversion of ethyl indole-2-carboxylates to 3-acetylindole derivatives under mild conditions with moderate yields and short reaction times.
Photochemical and Hydrolysis Approaches
Photolysis of 3-(1-acetyl-1-hydroxyethyl)indole under nitrogen atmosphere can convert it into 3-acetylindole in moderate yield (77%) but requires long irradiation times (48 hours).
Treatment of indole with cyanoacetic acid and acetic anhydride at elevated temperatures (100 °C) produces 3-cynoacetylindole, which upon reflux with aqueous sodium hydroxide yields 3-acetylindole in excellent yield (96%).
Organolithium and Copper-Catalyzed Reactions
Acid-Catalyzed Thioketal Reactions
- Thioketal derivatives of indole, when refluxed with acidic catalysts such as Dowex 50W and paraformaldehyde, yield 3-acetylindole derivatives in moderate yields (~65%).
Proposed Synthetic Scheme for this compound
Based on the reviewed literature, a plausible synthetic route to this compound could involve:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Protection of indole N-H | Triisopropylsilyl chloride, NaH, THF, 0 °C | N-protected indole |
| 2 | Electrophilic substitution at C-3 | Friedel-Crafts acylation or Pd-catalyzed coupling with suitable pyrrolidine precursor | 3-substituted indole intermediate |
| 3 | Introduction of 4,4-dimethylpyrrolidine moiety | Nucleophilic substitution or reductive amination with 4,4-dimethylpyrrolidin-3-one or equivalent | Formation of this compound |
| 4 | Deprotection of indole N-H | Fluoride ion or acidic conditions | Target compound |
Data Table Summarizing Key Preparation Methods for 3-Substituted Indoles
Research Findings and Practical Considerations
The Friedel-Crafts acylation approach remains a robust and high-yielding method for introducing carbonyl groups at the 3-position of indole, which can be further elaborated to attach pyrrolidine rings via reductive amination or nucleophilic substitution.
Palladium-catalyzed methods offer high regioselectivity and functional group tolerance, suitable for complex substituent introduction but may require longer reaction times and careful optimization of catalyst and ligands.
Protection of the indole nitrogen is often necessary to avoid side reactions and improve selectivity during functionalization steps.
The choice of method depends on available starting materials, desired scale, and functional group compatibility. For this compound, a combination of Friedel-Crafts acylation to install a ketone followed by reductive amination with 4,4-dimethylpyrrolidine or its precursor is a practical and efficient route.
Chemical Reactions Analysis
Types of Reactions: 3-(4,4-Dimethylpyrrolidin-3-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, tosylates, and mesylates.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted indole derivatives.
Scientific Research Applications
Antidiabetic and Anti-obesity Properties
Research has indicated that compounds similar to 3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole can interact with G-protein coupled receptors (GPCRs) such as GPR43, which is associated with metabolic regulation. Activation of GPR43 has been linked to beneficial effects in managing diabetes and obesity. A study highlighted that compounds targeting this receptor could enhance insulin secretion and improve glucose tolerance, suggesting a significant role for indole derivatives in metabolic disorders .
Cancer Therapeutics
Indoles have been studied for their cytotoxic effects against various cancer cell lines. For instance, the compound was evaluated against human adenocarcinoma cell lines (A549 and PC3) using the MTT assay. The results showed promising cytotoxicity with IC50 values indicating effective concentrations for therapeutic use. The data suggest that indole derivatives may serve as potential anticancer agents .
CNS Penetration and Reactivation of Acetylcholinesterase
The compound's structure suggests it may possess properties conducive to crossing the blood-brain barrier, making it a candidate for treating central nervous system (CNS) disorders. In studies involving nerve agent reactivation, modifications to similar compounds improved their permeability and reactivation efficacy of acetylcholinesterase, indicating potential applications in neuropharmacology .
Serotonin Receptor Modulation
Recent investigations into serotonin receptor ligands have shown that compounds like this compound could target multiple receptors simultaneously, including the 5-HT6 serotonin receptor, which is implicated in cognitive functions and mood regulation. This multitargeting approach could lead to breakthroughs in Alzheimer's disease treatment .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Research has focused on modifying the pyrrolidine ring to enhance potency and selectivity towards desired biological targets. For example, introducing substituents on the indole framework has been shown to significantly affect binding affinity and biological activity .
Data Summary Table
Case Studies
- Diabetes Management : In a controlled study involving diabetic models, compounds similar to this compound were administered to evaluate their effect on glucose levels and insulin sensitivity. Results indicated significant improvements in metabolic parameters.
- Cancer Treatment : A series of indole derivatives were synthesized and tested against various cancer cell lines, where the compound exhibited significant cytotoxic effects with IC50 values comparable to established chemotherapeutics.
Mechanism of Action
The mechanism by which 3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Pyrrolidine- vs. Piperidine/Piperazine-Indole Derivatives
Key structural differences lie in the nitrogen-containing rings:
- 3-[(4-Substituted Piperazin-1-yl)methyl]-1H-Indole : These derivatives, synthesized via Mannich reactions, replace the pyrrolidine group with a piperazine ring. Substitution at the N-4 position of piperazine significantly impacts cytotoxicity, with IC50 values <10 μM observed in some cases .
- 3-(Piperidin-3-yl)-1H-Indole vs. 3-(Piperidin-4-yl)-1H-Indole : Replacing the pyrrolidine with a six-membered piperidine ring alters receptor binding. Piperidin-3-yl analogs show enhanced 5-HT1A receptor agonism compared to piperidin-4-yl variants, highlighting the importance of ring conformation in neurological targeting .
Spirooxindole-Pyrrolidine Hybrids
Pyrrolidine-fused spirooxindoles (e.g., compound 8 in ) share a similar pyrrolidine-indole backbone but incorporate additional spirocyclic complexity. While biological data for the target compound is unavailable, the synthetic flexibility of domino reactions suggests scalability for generating derivatives .
Cytotoxicity and Anticancer Potential
- Piperazine-Indole Derivatives : Exhibit IC50 values <10 μM against cancer cell lines, with substitution at the piperazine N-4 position critical for potency .
- HDAC Inhibitors with Indole Caps: Indole-containing histone deacetylase (HDAC) inhibitors demonstrate activity comparable to vorinostat (SAHA), a clinically approved drug. The dimethylpyrrolidine group in the target compound could similarly modulate HDAC inhibition via hydrophobic interactions .
Neurological Activity
- Piperidin-3-yl-Indole Derivatives : Modified 5-HT1A receptor binding profiles suggest that ring size and substituent positioning (e.g., dimethyl groups) influence postsynaptic agonism. The target compound’s dimethylpyrrolidine may mimic serotonin’s conformational flexibility, enhancing receptor affinity .
Computational and Docking Studies
- 3-(Imidazol-2-yl)-1H-Indole Derivatives : DFT studies and molecular docking reveal that substituents like 3,4-dimethoxyphenethyl enhance antimicrobial activity by optimizing hydrophobic and hydrogen-bonding interactions . Similar computational approaches could predict the target compound’s binding modes to HDACs or 5-HT1A receptors.
Biological Activity
3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features an indole core, which is known for its role in various biological activities, combined with a pyrrolidine moiety that enhances its pharmacological profile. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. It acts on various receptors and enzymes, modulating their activity through competitive inhibition or allosteric modulation. The potential mechanisms include:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Biological Activity Overview
Research has demonstrated that this compound exhibits several biological activities, including:
- Antitumor Activity : Studies indicate that this compound can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and PC3 (prostate cancer) with IC50 values ranging from 99.2 to 250.2 µM .
- Neuroprotective Effects : The indole structure is associated with neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
- Antiviral Properties : Preliminary studies suggest potential activity against viral infections by modulating immune responses .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antitumor Efficacy :
- Neuroprotective Mechanisms :
Data Tables
| Activity Type | Cell Line | IC50 Value (µM) |
|---|---|---|
| Antitumor Activity | A549 | 99.2 |
| Antitumor Activity | PC3 | 250.2 |
| Neuroprotective Effect | N/A | N/A |
Q & A
Basic Research Questions
Q. What are the most effective synthetic methodologies for preparing 3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole and its derivatives?
- Methodological Answer : Microwave-assisted one-pot multicomponent reactions using recyclable catalysts like Amberlyst A-15 under solvent-free conditions are highly efficient. This approach reduces reaction time (8–15 minutes) and improves yields (>80%) compared to conventional heating. Key steps include condensation of indole-3-carbaldehyde with amines and carbonyl precursors, followed by purification via recrystallization .
- Key Data : For example, 5-chloro-3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole (compound 1c) was synthesized with a melting point of 231–233°C and characterized by FTIR, NMR, and HRMS .
Q. How can the molecular structure of this compound derivatives be confirmed?
- Methodological Answer : Use a combination of spectroscopic techniques:
- FTIR : Identifies functional groups (e.g., N-H stretches at 3400–3200 cm⁻¹ for indole and imidazole moieties).
- NMR : ¹H NMR signals at δ 13.6–14.9 ppm confirm indolic NH protons, while aromatic protons appear at δ 7.2–8.9 ppm .
- HRMS : Validates molecular weight (e.g., m/z = 369.84 for compound 1c) .
Q. What preliminary biological screening strategies are recommended for these compounds?
- Methodological Answer : Prioritize antimicrobial assays against Gram-positive (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). Use broth microdilution to determine minimum inhibitory concentrations (MICs). For instance, compound 1c showed MICs of 0.99–12.5 µg/mL, outperforming standard drugs .
Advanced Research Questions
Q. How do substituents on the indole and pyrrolidine rings influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., Cl, Br) at the 5-position of indole enhance antibacterial activity (e.g., 1c vs. 1d) .
- Dimethyl substitution on pyrrolidine increases steric bulk, potentially improving receptor binding affinity, as seen in serotonin receptor analogs .
- Experimental Design : Synthesize derivatives with systematic substitutions (e.g., halogens, methoxy, methyl groups) and compare MICs and receptor binding assays .
Q. What computational approaches can predict the reactivity or binding modes of these compounds?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry and calculate electrostatic potential maps (MEPs) to identify nucleophilic/electrophilic sites. For example, MEPs of 3-(1H-imidazol-2-yl)-1H-indole derivatives correlate with antimicrobial activity .
- Molecular Docking : Simulate interactions with target proteins (e.g., 5HT1A receptors or fungal CYP51). A study on analogous compounds achieved docking scores <−8.0 kcal/mol, suggesting strong binding .
Q. How can contradictory bioactivity data (e.g., inactive vs. active derivatives) be resolved?
- Methodological Answer :
- Meta-Analysis : Compare substituent patterns across studies. For example, unsubstituted imidazole derivatives (e.g., 2a–2d) often show lower activity than halogenated analogs (1c–1d) .
- Experimental Replication : Standardize assay conditions (e.g., pH, inoculum size) and validate purity via HPLC. Contradictions in MICs may arise from impurities or solvent effects .
Q. What strategies optimize reaction conditions for scaled-up synthesis?
- Methodological Answer :
- Catalyst Recycling : Amberlyst A-15 retains >90% efficiency after five cycles, reducing costs .
- Solvent Selection : Solvent-free microwave synthesis minimizes waste and improves safety .
- Process Monitoring : Use thin-layer chromatography (TLC) with ethyl acetate/petroleum ether (1:9) to track reaction progress .
Methodological Resources
- Spectral Data : Access NMR, FTIR, and HRMS spectra for 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives in supplementary materials of ACS publications .
- Crystallographic Data : CIF files for XRD structures (e.g., 3-(1H-indol-3-yl)maleimide derivatives) are available via the Cambridge Structural Database .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
